胆固醇异戊醚

描述

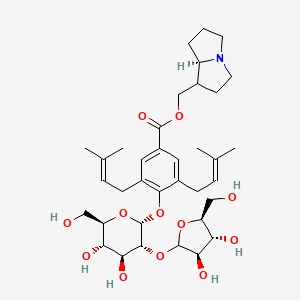

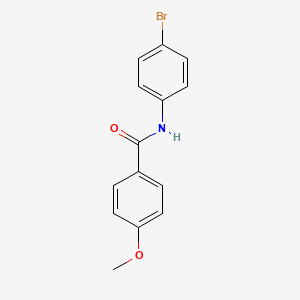

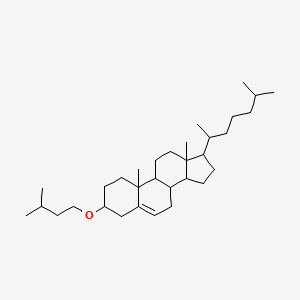

Cholesteryl isoamyl ether is an organic compound formed by the esterification of cholesterol and isoamyl alcohol. It is a colorless to pale yellow oily liquid at room temperature. The chemical formula of cholesteryl isoamyl ether is C38H64O, and its molecular weight is 536.92 g/mol .

科学研究应用

Cholesteryl isoamyl ether has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Drug Delivery: It is used in the formulation of drug delivery systems due to its ability to interact with lipid membranes.

Bioimaging: Cholesteryl isoamyl ether is employed in bioimaging applications to enhance the visibility of biological structures.

Liquid Crystals: It is used in the development of cholesterol-based liquid crystals, which have applications in display technologies.

Anticancer and Antimicrobial Research: Cholesteryl isoamyl ether derivatives are being investigated for their potential anticancer and antimicrobial properties.

作用机制

Target of Action

The primary target of Cholesteryl isoamyl ether is Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Mode of Action

Cholesteryl isoamyl ether interacts with CETP, which regulates plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . The interaction of Cholesteryl isoamyl ether with CETP can modulate the transfer of CEs, thereby influencing lipoprotein cholesterol levels .

Biochemical Pathways

The action of Cholesteryl isoamyl ether affects the cholesterol homeostasis pathway . This pathway involves the regulation of cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and excretion . By interacting with CETP, Cholesteryl isoamyl ether can influence these processes, thereby modulating cholesterol homeostasis .

Pharmacokinetics

The compound’s interaction with cetp suggests that it may influence the plasma levels of low-density lipoprotein cholesterol (ldl-c) and high-density lipoprotein cholesterol (hdl-c) .

Result of Action

The interaction of Cholesteryl isoamyl ether with CETP can lead to changes in plasma cholesterol levels . Specifically, it can lower LDL-C levels and increase HDL-C levels . These changes can influence the risk factors for atherosclerotic cardiovascular disease (ASCVD) .

生化分析

Biochemical Properties

It is known that cholesteryl esters, a class of compounds to which Cholesteryl isoamyl ether belongs, play a crucial role in the storage and transport of cholesterol within cells .

Cellular Effects

Cholesterol and its derivatives are known to have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that cholesteryl esters can be transferred among lipoproteins by proteins such as Cholesteryl Ester Transfer Protein (CETP), which could potentially involve Cholesteryl isoamyl ether .

Temporal Effects in Laboratory Settings

One study has raised concerns about the stability of certain radiolabeled cholesteryl ethers, suggesting that these compounds should be analyzed for biological stability before use in experiments .

Dosage Effects in Animal Models

It is known that the effects of cholesterol and its derivatives can vary with different dosages in animal models .

Metabolic Pathways

Cholesterol and its derivatives are known to be involved in various metabolic pathways, including those involving enzymes and cofactors .

Transport and Distribution

Cholesterol and its derivatives are known to be transported and distributed within cells and tissues by various transporters and binding proteins .

Subcellular Localization

Cholesterol and its derivatives are predominantly localized to cell membranes, where they interact with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .

准备方法

Synthetic Routes and Reaction Conditions: Cholesteryl isoamyl ether can be synthesized through the esterification reaction between cholesterol and isoamyl alcohol. The reaction typically involves the use of a catalyst such as thionyl chloride to facilitate the condensation process .

Industrial Production Methods: In industrial settings, the preparation of cholesteryl isoamyl ether may involve the use of large-scale esterification reactors where cholesterol and isoamyl alcohol are reacted under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

化学反应分析

Types of Reactions: Cholesteryl isoamyl ether primarily undergoes reactions typical of ethers, such as cleavage of the C–O bond by strong acids. This reaction involves the protonation of the ether oxygen, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms .

Common Reagents and Conditions:

Acidic Cleavage: Strong acids like hydrochloric acid or sulfuric acid are commonly used to cleave the ether bond.

Oxidation and Reduction: Cholesteryl isoamyl ether can also undergo oxidation and reduction reactions under specific conditions, although these are less common.

Major Products: The major products formed from the cleavage of cholesteryl isoamyl ether include cholesterol and isoamyl alcohol.

相似化合物的比较

- Cholesteryl butyl ether

- Cholesteryl isopropyl ether

- Cholesteryl propyl ether

Comparison: Cholesteryl isoamyl ether is unique due to its specific esterification with isoamyl alcohol, which imparts distinct physicochemical properties compared to other cholesteryl ethers. For instance, cholesteryl butyl ether and cholesteryl isopropyl ether have different alkyl chain lengths, affecting their solubility and interaction with lipid membranes .

Cholesteryl isoamyl ether stands out for its specific applications in drug delivery and bioimaging, making it a valuable compound in scientific research and industrial applications.

属性

IUPAC Name |

10,13-dimethyl-3-(3-methylbutoxy)-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56O/c1-22(2)9-8-10-24(5)28-13-14-29-27-12-11-25-21-26(33-20-17-23(3)4)15-18-31(25,6)30(27)16-19-32(28,29)7/h11,22-24,26-30H,8-10,12-21H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAJYEZUWQRKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306145 | |

| Record name | Cholesteryl isoamyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74996-30-8 | |

| Record name | NSC174258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesteryl isoamyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。